

Application Note: Chromatographic Separation of Ketoconazole and its Metabolites

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Compound of Interest

Compound Name: Ketoconazole-d8

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Abstract

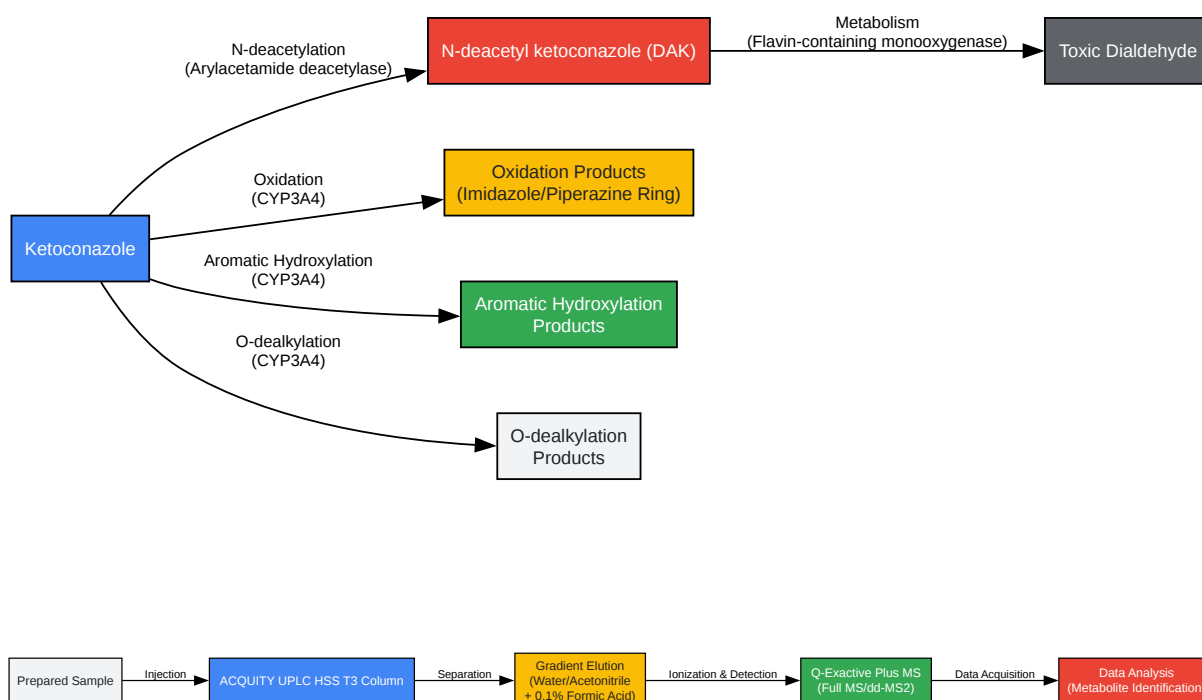
This document provides detailed methodologies for the chromatographic separation of the antifungal drug ketoconazole from its major metabolites. The protocols described herein are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), techniques widely employed for their sensitivity and selectivity in complex biological matrices. This application note includes sample preparation procedures, detailed chromatographic conditions, and a summary of the metabolic pathways of ketoconazole. Quantitative data from various studies have been consolidated to facilitate comparison.

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] The major metabolic pathways include oxidation and degradation of the imidazole and piperazine rings, oxidative O-dealkylation, and aromatic hydroxylation.[4] One of the primary metabolites is N-deacetyl ketoconazole (DAK).[4] Accurate and robust analytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This note details established chromatographic methods for the effective separation and quantification of ketoconazole and its key metabolites.

Metabolic Pathway of Ketoconazole

Ketoconazole undergoes extensive biotransformation in the body. The primary metabolic routes are aimed at increasing its water solubility to facilitate excretion. The key metabolic reactions are summarized in the diagram below.



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